(2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid
Description
This compound (CAS: 149814-40-4) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group at the nitrogen and a tert-butyldimethylsilyl (TBS) ether at the 4-position hydroxyl. The stereochemistry (2S,4R) is critical for its role in asymmetric synthesis and pharmaceutical intermediates. Its molecular formula is C₁₆H₃₁NO₅Si (MW: 345.51 g/mol), with solubility in organic solvents like acetonitrile and storage at 2–8°C . The TBS group provides steric protection for the hydroxyl, enabling selective deprotection under mild fluoride-based conditions, while the Boc group stabilizes the amine during synthetic steps .
Properties
IUPAC Name |
(2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO5Si/c1-15(2,3)21-14(20)17-10-11(9-12(17)13(18)19)22-23(7,8)16(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOLQJALRNXSKA-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H31NO5Si
- Molecular Weight : 345.51 g/mol
- CAS Number : 149814-40-4
- Purity : Typically ≥ 95% .
Boc-pyrrolidine exhibits its biological activity primarily through interactions with various biological targets. Notably, it has been studied for its role as an inhibitor of amino acid transporters, particularly the ASCT2 transporter, which is crucial for glutamine transport in cells.
Inhibition of ASCT2
ASCT2 (SLC1A5) is a sodium-dependent neutral amino acid transporter that plays a critical role in amino acid homeostasis. Research indicates that Boc-pyrrolidine can inhibit ASCT2, leading to reduced intracellular glutamine levels and subsequent effects on tumor growth. The compound's mechanism involves binding to the transporter's active site, disrupting its function and altering cellular metabolism .
Anticancer Activity
Boc-pyrrolidine has demonstrated promising anticancer properties in various studies. For instance, it was tested against several cancer cell lines (e.g., MCF-7, LnCaP, MDA-MB-231), showing dose-dependent inhibition of cell viability. The compound's ability to lower glutamine levels in these cells correlates with reduced proliferation rates .
Neuroprotective Effects
In addition to its anticancer activity, Boc-pyrrolidine has been investigated for neuroprotective effects. The modulation of amino acid transport can influence neurotransmitter levels and neuronal health, suggesting potential applications in neurodegenerative diseases .
Case Studies
Comparison with Similar Compounds
Substituent Variations at the 4-Position
Key analogs differ in the 4-position substituent, impacting reactivity, stability, and applications:
Structural and Conformational Analysis
- Crystal Structure : The methoxy analog (CAS: 83624-01-5) adopts an envelope conformation for the pyrrolidine ring, with dihedral angles of 59.5° (carboxyl group vs. ring) and 62.0° (methoxy vs. ring) . Similar conformations are expected for the TBS analog, but steric effects from the bulky silyl group may distort the ring geometry.
- Steric Effects : The TBS group (tert-butyldimethylsilyl) introduces significant steric hindrance, slowing nucleophilic attacks at the 4-position compared to methoxy or propargyloxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
